Salicylidene 2-aminopyridine

Vue d'ensemble

Description

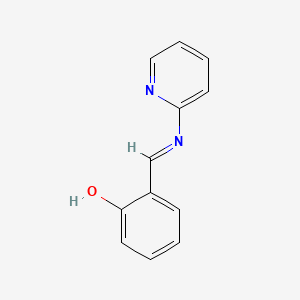

Salicylidene 2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine. It is known for its significant biological and photophysical properties. This compound exhibits photochromism, where light absorption causes interconversion between enol-imine and keto-amine tautomers through intramolecular hydrogen transfer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Salicylidene 2-aminopyridine is typically synthesized through a condensation reaction between salicylaldehyde and 2-aminopyridine. The reaction is carried out in an ethanolic solution, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows: [ \text{Salicylaldehyde} + \text{2-Aminopyridine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.

Reduction: Reduction of the imine group can yield secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Secondary amines.

Substitution: Substituted pyridine derivatives.

Applications De Recherche Scientifique

Coordination Chemistry

Metal Complex Formation:

Salicylidene 2-aminopyridine serves as a ligand in the formation of metal complexes, particularly with transition metals. Various studies have reported the synthesis and characterization of these complexes, revealing their potential in antimicrobial applications.

- Study Findings:

- A study demonstrated that the Cu(II) complex of SAP exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria, outperforming other metal complexes derived from SAP .

- The elemental analysis indicated a typical 1:2 metal-to-ligand ratio in these complexes, underscoring the robust coordination capabilities of SAP.

Table 1: Antimicrobial Activity of Metal Complexes Derived from SAP

Sensor Technology

Development of Chemosensors:

SAP has been utilized to develop sensitive and selective sensors for detecting metal ions. A notable advancement involves the synthesis of a chemosensor based on SAP that can detect Cu(II), Al(III), and Fe(III) ions.

- Key Insights:

- The sensor demonstrated high selectivity for Al(III) and Fe(III), with low detection limits (20 μg/L for Al(III) and 45 μg/L for Fe(III)) and was successfully applied to real samples such as antiperspirants .

- The chemosensor was prepared using microwave-assisted synthesis, significantly reducing preparation time to just five minutes, which is advantageous for practical applications .

Table 2: Detection Limits of Chemosensor Based on SAP

| Metal Ion | Detection Limit (μg/L) | Method Used |

|---|---|---|

| Cu(II) | 324 | Colorimetric |

| Al(III) | 20 | Fluorescent |

| Fe(III) | 45 | Fluorescent |

Biocidal Agents

Organotin Complexes:

Research has indicated that organotin complexes derived from SAP exhibit potential as biocidal agents. These compounds have shown efficacy against various microorganisms, making them candidates for agricultural and medical applications.

- Case Study:

Electrochemical Applications

Electrochemical Behavior Studies:

The electrochemical properties of SAP have been investigated to understand its behavior in different solvents. Such studies are crucial for applications in electrochemical sensors and batteries.

Mécanisme D'action

The mechanism of action of salicylidene 2-aminopyridine involves its ability to form stable complexes with metal ions. The azomethine group (C=N) plays a crucial role in coordinating with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including enzyme inhibition and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

- Salicylidene 4-aminopyridine

- Salicylidene 2-aminothiazole

- Salicylidene 4-aminoantipyrine

Comparison: Salicylidene 2-aminopyridine is unique due to its specific photophysical properties and its ability to form stable complexes with a wide range of metal ions. Compared to similar compounds, it often exhibits higher biological activity and better stability in various solvents .

Activité Biologique

Salicylidene 2-aminopyridine (S2AP) is a Schiff base compound that has garnered attention for its diverse biological activities, particularly in coordination chemistry, antimicrobial properties, and potential therapeutic applications. This article delves into the biological activity of S2AP, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Target Interaction

S2AP primarily targets copper (II) ions, forming stable complexes that influence various biochemical pathways. The interaction occurs through hydrolysis, which modifies the compound's structure and activity. This hydrolysis is influenced by environmental factors such as pH and the presence of metal ions.

Biochemical Pathways

The hydrolysis of S2AP affects pathways involving copper ions, which are crucial for numerous biological processes. The formation of new compounds from this hydrolysis can lead to altered cellular responses and potential therapeutic effects.

Antioxidant Activity

S2AP exhibits significant antioxidant properties, which are essential in mitigating oxidative stress within biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Cytotoxic Effects

Research indicates that S2AP has cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation as a chemotherapeutic agent.

Antimicrobial and Antifungal Activities

S2AP has been evaluated for its antimicrobial properties against a range of pathogens. Studies show that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness varies with the substituents on the salicylaldehyde fragment and the solvent used during testing .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Case Studies

-

Antimicrobial Efficacy

In a study conducted by Dueke-Eze et al., S2AP demonstrated potent antibacterial activity against Staphylococcus aureus and E. coli, with varying degrees of effectiveness depending on the solvent used (DMF vs. ethanol). The study emphasized the importance of structural modifications on the compound's activity . -

Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of S2AP revealed its ability to induce apoptosis in human prostate cancer cells. The study highlighted that S2AP could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting its potential as a therapeutic agent in cancer treatment . -

Coordination Chemistry Applications

Research involving S2AP as a ligand in coordination chemistry has shown that it can form stable complexes with transition metals. These complexes exhibit unique photophysical properties, making them suitable for applications in sensors and catalysis .

Propriétés

IUPAC Name |

2-[(E)-pyridin-2-yliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOIUODXXXAPDU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284542 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-97-4, 1823-47-8 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene 2-aminopyridene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Salicylidene-2-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.